molecular formula C8H9FN2O2 B1423494 Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate CAS No. 1248649-02-6

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate

Cat. No.: B1423494
CAS No.: 1248649-02-6
M. Wt: 184.17 g/mol
InChI Key: JSZRDNBBEMPWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of fluorinated pyridine derivatives.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate typically involves the reaction of 6-fluoropyridin-2-amine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(6-chloropyridin-2-yl)amino]acetate
  • Methyl 2-[(6-bromopyridin-2-yl)amino]acetate
  • Methyl 2-[(6-iodopyridin-2-yl)amino]acetate

Uniqueness

Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable intermediate in drug development and other applications.

Properties

IUPAC Name

methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)5-10-7-4-2-3-6(9)11-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRDNBBEMPWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.